
Myrtanol
概要
説明
Myrtanol , also known as cis-Myrtanol , is a bicyclic monoterpene alcohol with the chemical formula C10H18O . It is a colorless liquid with a pleasant, woody, and slightly floral odor. This compound is naturally found in various essential oils, including those derived from myrtle (hence the name) and other aromatic plants. Its unique fragrance makes it a valuable component in perfumery and flavoring industries .
Synthesis Analysis
The synthesis of this compound involves several methods, including extraction from natural sources and chemical synthesis. One common approach is the isolation of this compound from essential oils obtained from myrtle leaves or other botanicals. Additionally, chemical synthesis can be achieved through cyclization reactions of suitable precursors. Researchers have explored various synthetic routes to obtain this compound efficiently .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclo[3.1.1]heptane ring system with a methyl group at positions 6 and 6’ (6,6-dimethylbicyclo[3.1.1]heptane-2-methanol). The stereochemistry of this compound is described as cis due to the relative orientation of the two methyl groups. The IUPAC name for this compound is (1α,2β,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol .
Chemical Reactions Analysis
This compound can participate in various chemical reactions typical of alcohols. These include oxidation to form the corresponding ketone, esterification to produce esters, and acid-catalyzed dehydration to yield olefins. Additionally, it can undergo cyclization reactions to form other terpenoid compounds. Researchers continue to explore its reactivity and potential applications in organic synthesis .
Physical And Chemical Properties Analysis
科学的研究の応用
Pest Control and Tree Protection
Myrtanol has been identified as playing a crucial role in the interaction between pests and their hosts. For instance, in a study focused on Dendroctonus armandi and Pinus armandi, this compound was found to be produced by infected P. armandi following D. armandi invasion, displaying significant toxicity towards these pests, especially females. This suggests that this compound could serve as an effective agent in pest management and tree protection (Zhao et al., 2019).
Chemical Synthesis and Industrial Applications
This compound is also valuable in the field of chemical synthesis. A study demonstrated its use in the rearrangement of β-pinene oxide, highlighting its application in the production of fine chemicals or intermediates for synthesizing food additives (Paterova et al., 2020).
Antioxidant Properties
The antioxidant activity of this compound derivatives has been explored, with studies showing that myrtanylthiotriazoles, synthesized from myrtanols, exhibit membrane-protective and antioxidant properties. These properties are significant in inhibiting hemolysis of erythrocytes and lipid peroxidation processes in brain lipids (Gyrdymova et al., 2017).
Pharmacological Potential
The pharmacological potential of this compound is highlighted in its structural and enantiomeric selectivity, particularly in anti-inflammatory and chondroprotective activities. Studies indicate that certain enantiomers of this compound exhibit significant anti-inflammatory effects, pointing towards its potential as an antiosteoarthritic drug (Rufino et al., 2014).
Antimicrobial Activities
This compound has also been studied for its antimicrobial properties. Research on Thymus tosevii oil, which contains this compound, showed potent growth-inhibitory activities against harmful intestinal bacteria. This indicates the potential of this compound in controlling bacterial infections in the gastrointestinal tract (Yang et al., 2015).
作用機序
特性
| { "Design of the Synthesis Pathway": "Myrtanol can be synthesized through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "sodium borohydride", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2-methyl-3-buten-2-ol with sodium borohydride in the presence of acetic acid to yield 2-methyl-3-buten-1-ol.", "Step 2: Dehydration of 2-methyl-3-buten-1-ol with sulfuric acid to yield myrcene.", "Step 3: Epoxidation of myrcene with sodium hydroxide and hydrogen peroxide to yield 7,8-epoxy-myrcene.", "Step 4: Ring-opening of 7,8-epoxy-myrcene with sulfuric acid to yield 7-hydroxy-myrcene.", "Step 5: Oxidation of 7-hydroxy-myrcene with sodium chlorite to yield myrtenol.", "Step 6: Reduction of myrtenol with sodium borohydride in the presence of acetic acid to yield myrtanol." ] } | |
| 514-99-8 | |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |
InChIキー |
LDWAIHWGMRVEFR-NPPUSCPJSA-N |
異性体SMILES |
CC1([C@H]2CCC([C@@H]1C2)CO)C |
SMILES |
CC1(C2CCC(C1C2)CO)C |
正規SMILES |
CC1(C2CCC(C1C2)CO)C |
| 514-99-8 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



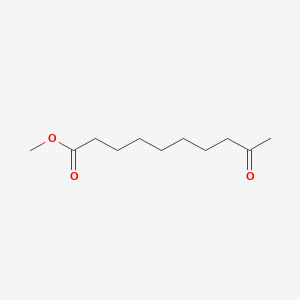
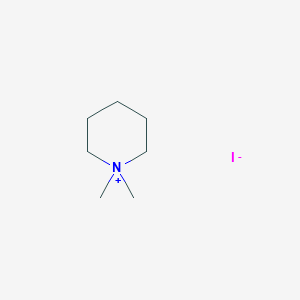
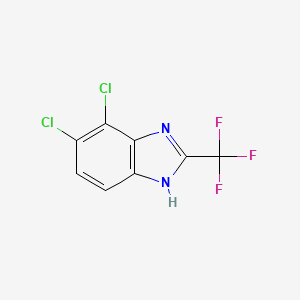
![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)
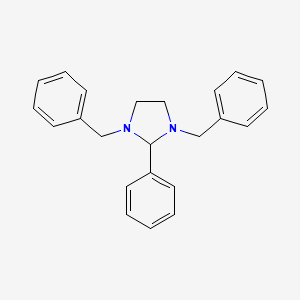

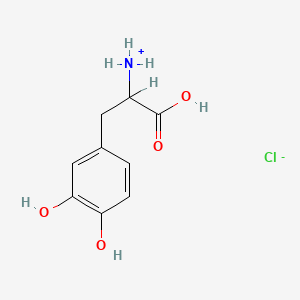
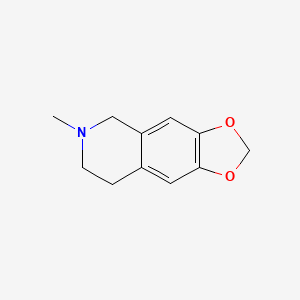
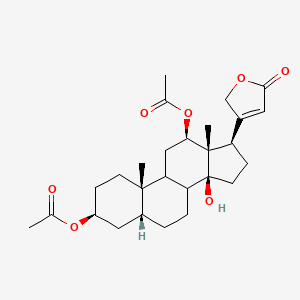
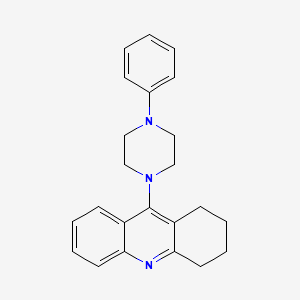

![2-Hydrazinyl-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1616308.png)
